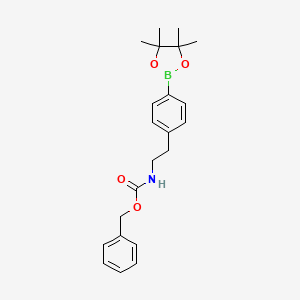

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

CAS No.: 2126812-29-9

Cat. No.: VC6951694

Molecular Formula: C22H28BNO4

Molecular Weight: 381.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126812-29-9 |

|---|---|

| Molecular Formula | C22H28BNO4 |

| Molecular Weight | 381.28 |

| IUPAC Name | benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |

| Standard InChI | InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25) |

| Standard InChI Key | PUXCHJFSCTYTIH-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Architecture

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 363186-06-5) consists of three primary components:

-

A benzyloxycarbonyl (Cbz) group, which serves as a protective moiety for amines.

-

A phenethylcarbamate backbone, providing structural rigidity and hydrogen-bonding capabilities.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boronate ester critical for Suzuki-Miyaura cross-coupling reactions .

The boronate ester’s sp³-hybridized boron atom is stabilized by the electron-donating methyl groups, enhancing its shelf life and handling stability compared to non-alkylated analogs .

Spectroscopic Characterization

1H NMR (DMSO-d6, 400 MHz) data for structurally related compounds reveal key peaks:

-

δ 1.33 ppm (12H, s): Methyl protons of the dioxaborolane ring.

-

δ 5.18 ppm (2H, s): Benzyloxy methylene protons.

-

δ 7.25–7.75 ppm (aromatic protons): Signals corresponding to the benzyl and phenyl groups .

A comparative analysis of 13C NMR and IR spectra would further confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) functionalities, though specific data for this compound remain unpublished.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Borylation of an Aryl Halide:

A palladium-catalyzed Miyaura borylation converts an aryl iodide or bromide to the corresponding boronate ester. For example, (4-iodophenyl)carbamic acid benzyl ester reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Pd(dppf)Cl₂] and triethylamine in 1,4-dioxane at 85°C .Reagent Quantity Role (4-Iodophenyl)carbamate 6.50 g Substrate B₂pin₂ 5.9 mL Boron source [Pd(dppf)Cl₂] 150 mg Catalyst Triethylamine 7.7 mL Base This step achieves an 84% yield after silica gel chromatography .

-

Carbamate Formation:

The phenethylamine derivative is reacted with benzyl chloroformate in the presence of a base such as sodium carbonate to install the carbamate group.

Reaction Optimization

Critical parameters for high yield include:

-

Catalyst Loading: 1–2 mol% Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) .

-

Solvent System: Mixed polar solvents (e.g., 1,2-dimethoxyethane/water) enhance solubility and reaction homogeneity .

-

Temperature: 80–85°C balances reaction rate and side-product formation .

A representative Suzuki coupling using this compound as a boronate partner achieved an 80% yield when reacted with a brominated furoisoquinoline derivative under Pd(PPh₃)₄ catalysis .

Applications in Pharmaceutical Synthesis

Intermediate for Kinase Inhibitors

This compound’s boronate group enables efficient coupling with heteroaryl halides to generate biaryl structures. For instance, it was used to synthesize tert-butyl 4-[4-amino-3-(4-carbamoylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate, a precursor to JAK2/STAT3 inhibitors . The reaction conditions and outcomes are summarized below:

| Parameter | Details |

|---|---|

| Substrate | Tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

| Catalyst | Pd(PPh₃)₄ (1.56 g, 0.00135 mol) |

| Base | Na₂CO₃ (5.97 g, 0.0563 mol) |

| Solvent | 1,2-Dimethoxyethane/water (2:1) |

| Yield | 72% (after trituration in diethyl ether) |

The product exhibited potent kinase inhibitory activity in biochemical assays (IC₅₀ < 50 nM) .

Fluorescent Probe Development

Derivatives of this compound have been tagged with fluorophores (e.g., dansyl or fluorescein) to create boronate-based sensors for reactive oxygen species (ROS). The boronate ester acts as a quenching moiety, with ROS-induced cleavage restoring fluorescence .

Comparative Analysis with Structural Analogs

| Compound | CAS | Key Difference | Reactivity Notes |

|---|---|---|---|

| Benzyl (3-methyl-4-boronatophenyl)carbamate | 2377606-15-8 | Methyl substituent at C3 | Enhanced steric hindrance |

| Ethyl (4-boronatophenyl)carbamate | 1314397-95-9 | Ethoxy vs. benzyloxy group | Lower lipophilicity |

The phenethyl spacer in the target compound improves solubility in polar aprotic solvents compared to shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume